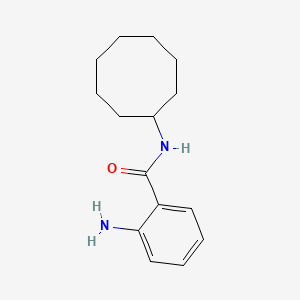

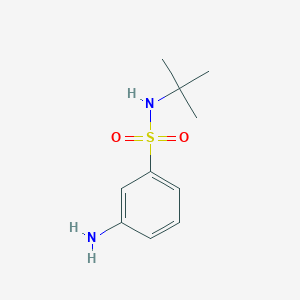

2-amino-N-cyclooctylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

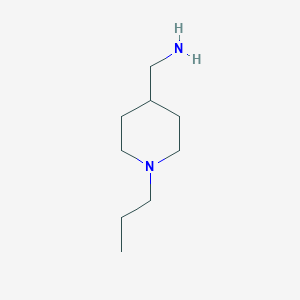

The compound 2-amino-N-cyclooctylbenzamide is a derivative of 2-aminobenzamide, which is a core structure in various chemical and biological studies. The 2-aminobenzamide moiety is known for its ability to participate in hydrogen bonding and its reactivity towards various chemical transformations. This compound is not directly mentioned in the provided papers, but insights can be drawn from similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of related compounds often involves the use of 2-aminobenzamide as a starting material or intermediate. For instance, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) starts from 2-nitrobenzenesulfonamide and involves Mitsunobu and Nicholas reactions . Similarly, the synthesis of N-cyclohexyl-2-nitrobenzamide, which shares a similar structural motif with 2-amino-N-cyclooctylbenzamide, was achieved and characterized by spectroscopic data and X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of 2-amino-N-cyclooctylbenzamide by incorporating the appropriate cyclooctylamine component at the appropriate synthetic step.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the structures of N-unsubstituted 2-aminobenzamides were characterized using spectroscopic methods and XRD, revealing the presence of strong intramolecular hydrogen bonds . The crystal structure of N-cyclohexyl-2-nitrobenzamide was determined, showing that the crystal packing is stabilized by N–H⋯O hydrogen bonds . These findings suggest that 2-amino-N-cyclooctylbenzamide would also exhibit specific hydrogen bonding patterns that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

Benzamide derivatives are known to undergo various chemical reactions. For instance, N-fluorobenzamide participated in a formal [4+2] cycloaddition reaction with maleic anhydride . The reductive chemistry of benzamide derivatives has also been explored, as seen in the study of the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide . These studies indicate that 2-amino-N-cyclooctylbenzamide could potentially undergo similar cycloaddition and reductive transformations, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of halogen atoms in 2-amino-5-bromo-3-iodobenzamide allows for palladium-catalyzed cross-coupling reactions . The coordination behavior of 2-aminobenzamide with Ni(II) ions has been studied, revealing the formation of stable complexes with potential bioactive properties . These studies suggest that the physical and chemical properties of 2-amino-N-cyclooctylbenzamide would be influenced by the cyclooctyl group and its interaction with other molecules or metal ions.

Scientific Research Applications

Green Synthesis Methods

Research has explored the use of catalysts like Co-CNTs for the cyclo-condensation of o-aminobenzamide with aldehydes, a reaction relevant to the synthesis of compounds similar to 2-amino-N-cyclooctylbenzamide. This method provides an environmentally friendly, high-yield, and time-efficient synthesis approach compared to traditional methods, highlighting the importance of green chemistry in the development of new compounds (Safari & Gandomi-Ravandi, 2013).

Anticancer Applications

The 2-aminobenzamide scaffold, closely related to 2-amino-N-cyclooctylbenzamide, has been utilized in the development of new histone deacetylase (HDAC) inhibitors. These compounds have shown efficacy in reducing tumor volumes in models of human colon cancer, suggesting potential therapeutic applications in cancer treatment. The effectiveness of these inhibitors, comparable to established controls, indicates the therapeutic potential of 2-aminobenzamide derivatives in oncology (Kiyokawa et al., 2010).

Catalysis and Synthesis Innovation

Innovative methods have been developed for the synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones using tetrabutylammonium bromide (TBAB) as a novel ionic liquid catalyst. This metal- and oxidant-free approach, relevant to the synthesis of 2-amino-N-cyclooctylbenzamide derivatives, underscores the advancements in catalysis and synthetic methodologies, offering efficient, sustainable, and versatile pathways for compound development (Davoodnia et al., 2010).

Fluorescence Labeling and Analysis

2-Aminobenzamide, a compound structurally related to 2-amino-N-cyclooctylbenzamide, is used as a fluorescence label for carbohydrates, aiding in the analysis and understanding of complex biological molecules. This application demonstrates the versatility of 2-aminobenzamide derivatives in biochemical research, providing tools for detailed molecular analysis and insights into biological systems (Cumpstey et al., 2000).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-cyclooctylbenzamide are histone deacetylase (HDAC) and breakpoint cluster Abl (Bcr-Abl) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Bcr-Abl is an abnormal tyrosine kinase that is the hallmark of chronic myeloid leukemia.

Mode of Action

2-amino-N-cyclooctylbenzamide interacts with its targets by inhibiting their activity . It inhibits the deacetylase activity of HDAC, leading to an increase in acetylation levels of histones. This compound also inhibits the kinase activity of Bcr-Abl, preventing the phosphorylation of substrates involved in cell signaling pathways .

Biochemical Pathways

The inhibition of HDAC and Bcr-Abl by 2-amino-N-cyclooctylbenzamide affects multiple biochemical pathways. The inhibition of HDAC leads to an increase in the acetylation of histones, which can affect gene expression. The inhibition of Bcr-Abl prevents the phosphorylation of substrates involved in cell signaling pathways, which can affect cell proliferation and survival .

Result of Action

The molecular and cellular effects of 2-amino-N-cyclooctylbenzamide’s action include changes in gene expression due to increased histone acetylation and alterations in cell signaling due to the inhibition of Bcr-Abl. These changes can lead to effects such as decreased cell proliferation and increased cell death .

properties

IUPAC Name |

2-amino-N-cyclooctylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLLPEVMDNPMNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390881 |

Source

|

| Record name | 2-amino-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclooctylbenzamide | |

CAS RN |

401589-18-2 |

Source

|

| Record name | 2-amino-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)

![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)

![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)